(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979185
InChI: InChI=1S/C13H20Si/c1-12(10-11-14(2,3)4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3/b12-10+
SMILES:
Molecular Formula: C13H20Si
Molecular Weight: 204.38 g/mol

(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane

CAS No.:

Cat. No.: VC15979185

Molecular Formula: C13H20Si

Molecular Weight: 204.38 g/mol

* For research use only. Not for human or veterinary use.

(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane -

Specification

Molecular Formula C13H20Si
Molecular Weight 204.38 g/mol
IUPAC Name trimethyl-[(E)-3-phenylbut-2-enyl]silane
Standard InChI InChI=1S/C13H20Si/c1-12(10-11-14(2,3)4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3/b12-10+
Standard InChI Key JYAACCIGESKZNR-ZRDIBKRKSA-N
Isomeric SMILES C/C(=C\C[Si](C)(C)C)/C1=CC=CC=C1
Canonical SMILES CC(=CC[Si](C)(C)C)C1=CC=CC=C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane features a phenyl-substituted but-2-enyl chain attached to a trimethylsilyl group. The (E)-stereochemistry arises from the trans arrangement of the phenyl and silyl groups across the double bond. This geometry is critical for its reactivity, as it influences steric interactions in transition states during chemical reactions .

Physicochemical Data

Key physicochemical properties include a calculated exact mass of 204.133 g/mol and a LogP value of 4.428, indicating moderate hydrophobicity . While experimental data on boiling and melting points are unavailable, its liquid state at room temperature is inferred from related allylsilanes .

Table 1: Physicochemical Properties of (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane

PropertyValue
Molecular FormulaC13H20Si\text{C}_{13}\text{H}_{20}\text{Si}
Molecular Weight204.383 g/mol
Exact Mass204.133 g/mol
LogP4.428

Synthesis Methodologies

Fleming’s Early Work

The compound was first synthesized by Fleming et al. in 1989 via hydrosilylation of 3-phenyl-1-butyne with trimethylsilane . This method utilized a platinum catalyst to achieve regioselective addition, yielding the (E)-isomer predominantly. The reaction’s stereochemical outcome was attributed to the catalyst’s ability to favor trans addition across the triple bond.

Nickel-Catalyzed Dealkoxylative Cross-Coupling

A modern approach involves nickel-catalyzed coupling of silyl enol ethers with organometallic reagents. In a representative procedure, (2-methoxyethene-1,1-diyl)dibenzene reacts with lithium trimethylsilylmethylide in the presence of Ni(COD)2\text{Ni(COD)}_2 (5 mol%) and toluene at 60°C . This method achieves yields exceeding 80% with excellent stereoretention, as confirmed by 1H^1\text{H} NMR analysis .

Table 2: Comparative Synthesis Routes

MethodCatalystYield (%)Stereoselectivity
Hydrosilylation Pt-based65–70Moderate (E:Z = 4:1)
Ni-catalyzed coupling Ni(COD)2\text{Ni(COD)}_280–85High (E > 95%)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (400 MHz, CDCl3_3) exhibits distinct signals: a triplet at δ 6.18 ppm (J = 8.8 Hz) for the allylic proton, multiplet resonances between δ 7.15–7.42 ppm for aromatic protons, and a singlet at δ 0.02 ppm for the trimethylsilyl group . 13C^{13}\text{C} NMR confirms the structure with peaks at δ 143.4 (quaternary carbon adjacent to Si), δ 130.4 (allylic carbons), and δ -1.4 ppm (Si(CH3_3)3_3) .

Infrared (IR) Spectroscopy

IR spectra show absorptions at 2953 cm1^{-1} (C-H stretching in CH3_3) and 1245 cm1^{-1} (Si-C vibrations), consistent with trimethylsilyl groups . The absence of OH or NH stretches confirms the absence of protic impurities.

Reactivity and Applications

Cross-Coupling Reactions

The compound participates in nickel-catalyzed cross-couplings with aryl halides, forming substituted allylsilanes. For example, reaction with bromobenzene in the presence of Ni(acac)2\text{Ni(acac)}_2 yields (E)-1,3-diphenylallyltrimethylsilane, a precursor for polyolefin synthesis .

Electrophilic Additions

The silyl group directs electrophilic attacks to the γ-position. Treatment with HCl in ether generates (E)-3-phenyl-1-chlorobut-2-ene, demonstrating utility in halogenation reactions .

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